molecular formula C9H6F3N3O B3051780 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one CAS No. 35982-21-9

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one

Cat. No. B3051780
CAS RN: 35982-21-9
M. Wt: 229.16
InChI Key: XWMFTROGIQNEDD-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family and has a molecular formula of C9H6F3N3O.

Scientific Research Applications

Quinazoline Derivatives and Biological Activity

Quinazoline derivatives, including those similar to 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one, are known for their significant biological activity. For example, Xu Li-feng (2011) demonstrated the synthesis of quinazoline derivatives with potential biological applications through a series of chemical reactions, highlighting their relevance in scientific research (Xu Li-feng, 2011).

Anticancer Potential

Several studies have investigated the anticancer potential of quinazoline derivatives. For instance, Pokhodylo et al. (2020) found that certain quinazoline-based compounds showed selective influence on ovarian cancer cells, suggesting their potential as anticancer agents (Pokhodylo, N., Shyyka, O., Finiuk, N., & Stoika, R., 2020). Similarly, Dolzhenko et al. (2008) synthesized 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones, indicating the versatility of quinazoline derivatives in cancer research (A. Dolzhenko, A. Dolzhenko, & W. Chui, 2008).

Synthesis and DNA Interaction Studies

Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and conducted DNA photo-disruptive and molecular docking studies. This research highlights the application of quinazoline derivatives in understanding DNA interactions and potential therapeutic applications (Mikra, C., Bairaktari, M., Petridi, M.-T., Detsi, A., & Fylaktakidou, K., 2022).

Novel Synthesis Methods

Kornylov et al. (2017) proposed a new method for synthesizing 6-nitro-2-(4-Boc-piperazin-1-yl)-3H-quinazolin-4-one, an essential building block in quinazoline synthesis. This study contributes to the development of novel and efficient synthesis techniques for quinazoline derivatives (Kornylov, A. Y., Krysko, A. A., Krysko, O. L., Sambursky, S. E., & Andronati, S. A., 2017).

Antimicrobial and Antihypertensive Activities

Akl et al. (2017) synthesized a series of quinazolin-4-ones and tested them for antibacterial activity, demonstrating their potential in antimicrobial applications (Akl, M. R., El-Sayed, S., & Saied, K., 2017). Additionally, Alagarsamy and Pathak (2007) explored the antihypertensive properties of triazoloquinazolin-9-ones, underscoring the cardiovascular implications of quinazoline research (Alagarsamy, V., & Pathak, U. S., 2007).

properties

IUPAC Name

6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMFTROGIQNEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586434
Record name 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one

CAS RN

35982-21-9
Record name 6-Amino-2-(trifluoromethyl)quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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